Chemical Identification
The compound 4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid is a thiazolidinone derivative characterized by its complex structure which incorporates a furan moiety. It is classified under thiazolidinones, a class of compounds known for their diverse biological activities.
Source and Classification
This compound can be sourced from various chemical suppliers, including Riedel-de Haen AG and Aurora Fine Chemicals Ltd. Its classification falls within organic chemistry, particularly in the realm of medicinal chemistry due to its potential pharmaceutical applications .
Synthesis Methods
The synthesis of 4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiazolidinone derivatives, followed by oxidation steps to introduce the keto functionality.
Technical Details
Structure Description
The molecular formula of 4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid is with a molecular weight of approximately 341.39 g/mol. The structure features:
Data Representation
The compound's structure can be visualized using chemical drawing software or databases like PubChem, which provides detailed information on its molecular geometry and bonding .
Reactions Involving the Compound
4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid can participate in various chemical reactions:
Technical Details of Reactions
The reactivity of this compound is influenced by its functional groups, particularly the thioxo and keto functionalities, which make it a versatile intermediate in organic synthesis .
Biological Mechanism
The mechanism of action for 4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid primarily involves its interaction with biological targets:
Physical Properties
Chemical Properties
Relevant data from studies indicate that derivatives of this compound exhibit varying degrees of biological activity, which can be correlated with their structural features .
Scientific Uses
4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid has several applications in scientific research:
The compound belongs to the 5-arylidenethiazolidine-4-one pharmacophore family, characterized by a:
Structural Formula:
C₁₆H₁₁NO₄S₂ (MW: 345.39 g/mol) ╔═══════════╗ ║ O=S ║ ║ | ║ O ║ C-CH₂-COOH ║ // ║ | \\ ║ C ║ N-C ║ || \\ ║ | || ║ \===C-H ║ S-C ║ | ╚═══||═════╝ \ O / \ Furan-Ph
Table 1: Structural Features of Key Thiazolidinone Derivatives
Compound | Core Structure | 5-Substituent | 3-Substituent | |
---|---|---|---|---|
[4-Oxo-5-...]-acetic acid | Rhodanine | 5-Phenylfuran-2-ylmethylene | Acetic acid | |
PFTA-1 | Rhodanine | 3,4-Dichlorophenylfuran | Propanoic acid | |
BPyO-34 | Pyrrol-2-one | Benzothiazole | 3-Hydroxy-5-phenyl | |
FNH79 | Flavone | 4′-Hydroxy | N/A | [4] [8] |
This chemotype evolved from early rhodanine antibiotics like thiazolidomycin, with structural refinements enhancing target specificity. The acetic acid side chain at N3 is critical for solubility and protein surface interactions, while furan-phenyl substitution modulates steric compatibility with hydrophobic enzyme pockets [5] [8].
This compound exhibits nanomolar affinity for apoptosis signal-regulating kinase 1 (ASK1), a MAP3K family member regulating stress-induced apoptosis. Inhibition occurs through:
Table 2: Kinase Inhibition Profile of Structural Analogues (Residual Activity at 10μM)
Kinase | PFTA-1 | BPyO-34 | FNH79 | |
---|---|---|---|---|
ASK1 | 3% | 14% | 126% | |
Aurora A | 14% | 45% | 55% | |
FGFR1 | 88% | 100% | 74% | |
Tie2 | 29% | 100% | 85% | |
CK2 | 34% | 83% | 0.8% | |
JNK3 | 46% | 100% | 103% | [4] |
The compound's isozyme selectivity stems from:
Optimized analogues like PFTA-1 (Ki=340nM) demonstrate >20-fold selectivity over Aurora A, FGFR1, and Tie2 kinases. This specificity profile positions the scaffold for inflammation and oncology applications where ASK1 dysregulation drives pathology [4].
The compound emerged from receptor-based virtual screening of ~150,000 compounds targeting ASK1's ATP-binding site. Key milestones include:
Discovery Phase
Optimization Strategies
Table 3: Structure-Activity Relationship Highlights
Modification | Compound Variant | ASK1 IC₅₀ | Effect | |
---|---|---|---|---|
N3-Acetic acid | Parent compound | ~5.0μM | Baseline activity | |
N3-Butanoic acid | Furan-4-Br-Ph | 0.2μM | 25-fold improvement | |
3,4-Dichloro phenyl | PFTA-1 | 0.34μM | Enhanced lipophilicity | |
Pyridylmethylene | CAS 1206831-17-5 | 1.8μM | Reduced activity | [4] [10] |
The scaffold exemplifies rational design principles where minor structural alterations (e.g., acid chain length, aryl substituents) significantly modulate potency. This tunability enabled progression from initial virtual screening hits to optimized leads like PFTA-1—validated in cellular models of ASK1-mediated inflammation [4] [10].
Future directions include covalent inhibitor development targeting Cys828 near the ATP pocket, and nanoparticle formulations to overcome solubility limitations for in vivo applications [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: